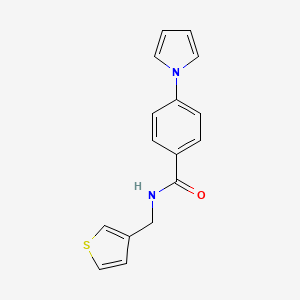

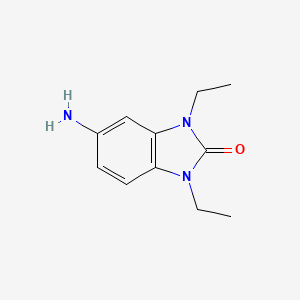

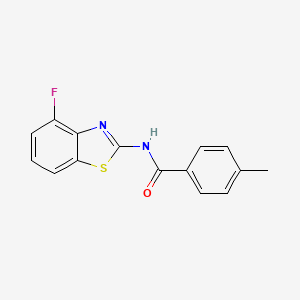

![molecular formula C24H29N5O4 B3009341 benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate CAS No. 850826-01-6](/img/structure/B3009341.png)

benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate, is a heterocyclic compound that appears to be related to a class of compounds with potential antithrombotic properties. These compounds are characterized by complex structures that include pyrimidine and purine moieties, which are essential components of nucleic acids and have significant biological relevance.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been reported in the literature. For instance, the synthesis of 6-benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a compound with antithrombotic properties, was achieved from enamine precursors through thermal fusion with ureas, leading to a good yield of the desired product . This method also resulted in the formation of unexpected ester byproducts, which were characterized by spectroscopic methods and chemical reactions such as ozonolysis and oxidative hydrolysis . The synthesis of other related compounds, such as 3-benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one, was performed using a tandem aza-Wittig reaction, demonstrating the versatility of synthetic approaches in this chemical space .

Molecular Structure Analysis

The molecular structures of these heterocyclic compounds have been elucidated using single-crystal X-ray diffraction. For example, the crystal structure of a triazolopyrimidinone derivative was determined, revealing a nearly coplanar arrangement of the ring atoms in the triazolopyrimidinone moiety and a chair conformation for the cyclohexyl ring . Similarly, polymorphic forms of a benzylated pyrimidinone were discovered, with different hydrogen bonding patterns leading to distinct crystal packing arrangements .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes transformations such as hydrogenolysis, which can lead to the formation of secondary amines, and alkylation reactions to produce bases of other heterocyclic compounds . The presence of functional groups such as benzyl and methylsulfanyl groups can also influence the reactivity, as seen in the nitrosation of a methylsulfanyl pyrimidinone to yield a nitroso derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The polymorphism observed in benzylated pyrimidinones suggests that subtle changes in molecular conformation can significantly affect the solid-state properties . Additionally, theoretical studies, including density functional theory (DFT) calculations, have been used to predict geometric parameters, vibrational wavenumbers, and chemical shifts, providing a deeper understanding of the properties of these molecules . Theoretical calculations have also been employed to explore the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, which are important for understanding the electronic behavior and potential applications of these compounds .

科学的研究の応用

Synthesis and Chemical Properties

- This compound has been used in the synthesis of various heterocyclic systems. Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was utilized as a reagent for preparing 3-[(benzyloxycarbonyl)amino] substituted 4H-pyrido[1,2-a]pyrimidin-4-ones, among other related compounds. This process included the removal of the benzyloxycarbonyl group to yield different amino-substituted pyrimidines with high yields (Toplak et al., 1999).

Anticancer Research

- The compound has been part of research in designing and synthesizing new purine-diones and pyridopyrimidine-diones with potential anticancer activity. Some of these synthesized compounds showed good to excellent inhibition activity against the human breast cancer cell line MCF-7 (Hayallah, 2017).

- Similarly, it was involved in the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which is a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase and showed significant activity against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Antimicrobial and Anticancer Activities

- Further research includes the synthesis of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, where the compound played a role in the synthesis of pyrimidine derivatives. These compounds were tested for antimicrobial activity and in vitro cytotoxicity against various human cancer cell lines, showing high activity in certain cases (El-Sawy et al., 2013).

Insecticidal and Antibacterial Potential

- In another study, the compound was used in the synthesis of pyrimidine linked pyrazole heterocyclics, which were evaluated for insecticidal and antibacterial potential. This demonstrates its role in the development of compounds with potential agricultural and medicinal applications (Deohate & Palaspagar, 2020).

Palladium-Catalyzed Synthesis

- The compound has also been used in palladium-catalyzed synthesis approaches, demonstrating its versatility in various chemical synthesis processes (Mancuso et al., 2017).

特性

IUPAC Name |

benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O4/c1-26-21-20(28-14-8-13-27(23(28)25-21)18-11-6-3-7-12-18)22(31)29(24(26)32)15-19(30)33-16-17-9-4-2-5-10-17/h2,4-5,9-10,18H,3,6-8,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERARRQMOABPGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC(=O)OCC3=CC=CC=C3)N4CCCN(C4=N2)C5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

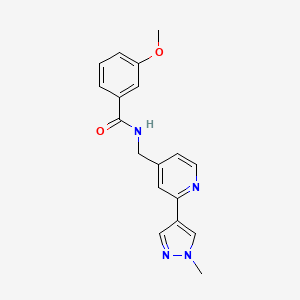

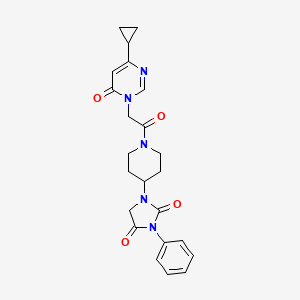

![2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3009259.png)

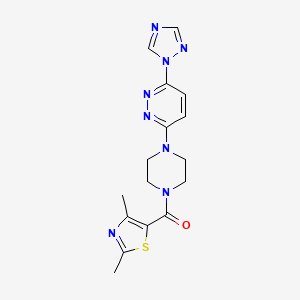

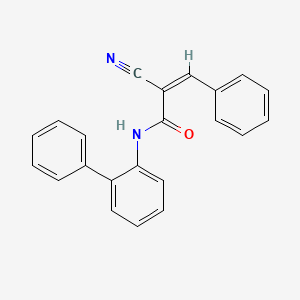

![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)

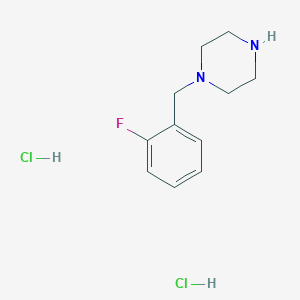

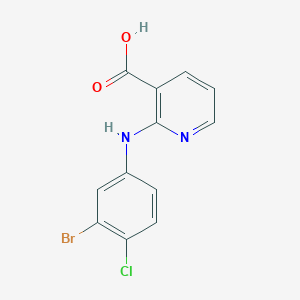

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide](/img/structure/B3009266.png)

![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)